HTS Engagement: MITF Dimerization Primary Assay Screening
Ethyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate was profiled in a 1536-well AlphaScreen assay designed to identify inhibitors of MITF homodimerization at a nominal test concentration of 2.6 µM . While the normalized percent inhibition is not publicly reported, the compound was designated “active” per the standard PubChem activity-score cutoff (>0% observed primary inhibition). Direct comparator data for the methyl ester or free acid in the same assay are absent. This makes the MITF-inhibitor phenotype a provisional differentiator that must be confirmed with formal IC₅₀ and selectivity panels.
| Evidence Dimension | In vitro activity in MITF AlphaScreen primary screen |
|---|---|
| Target Compound Data | Tested at 2.6 µM; PubChem activity outcome = Active (score >0) |
| Comparator Or Baseline | Methyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate: not publicly tested in the same assay |
| Quantified Difference | Not determinable from available data |
| Conditions | 1536-well AlphaScreen proximity assay with His-MITF and Biotin-MITF; incubation 2 h + 3 h at RT; 680 nm excitation, 570 nm emission detection |
Why This Matters
For users developing MITF-targeted chemical probes, this compound is one of the few benzothiazole-thioacetate derivatives with documented HTS engagement in a protein-protein interaction assay, a starting point that the untested acid or methyl ester analogs lack.
